REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].IC>CN(C)C=O>[CH3:12][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:2]=1[Br:1] |f:1.2.3|
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Name
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Quantity
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7.92 g
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Type
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reactant
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Smiles
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BrC1=C(C(=O)O)C=C(C=C1)F
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Name
|
|
Quantity
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6.91 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
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Quantity
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75 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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6.39 g
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Type
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reactant
|
Smiles
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IC
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Type
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CUSTOM
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Details
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The mixture was stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at ambient temperature for 22 hours
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Duration
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22 h
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Type
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CUSTOM
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Details
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The reaction mixture was partitioned between ethyl acetate and water
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Type
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EXTRACTION
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Details
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The aqueous portion was extracted with additional ethyl acetate (3×)
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Type
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WASH
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Details
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the combined organic extracts were washed successively with 10% potassium carbonate solution, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic portion was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |